molecular formula C13H8F3NO4 B6393640 6-Hydroxy-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95% CAS No. 1261656-39-6

6-Hydroxy-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95%

Cat. No. B6393640
CAS RN: 1261656-39-6
M. Wt: 299.20 g/mol
InChI Key: HYJLACGRKGFJFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-5-(3-trifluoromethoxyphenyl)nicotinic acid (6-H-5-TFPNA) is a synthetic compound that has been used in research for the past several decades. It is a derivative of nicotinic acid, a naturally occurring compound found in tobacco and other plants. 6-H-5-TFPNA is used in a variety of research applications, including biochemical and physiological studies, due to its unique properties.

Scientific Research Applications

6-Hydroxy-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a tool to study the mechanisms of action of various drugs and to investigate the biochemical and physiological effects of these drugs. It has also been used in studies of the pharmacokinetics and pharmacodynamics of drugs. In addition, 6-Hydroxy-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95% has been used as a tool to study the effects of various environmental factors on biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95% is not fully understood. However, it is known to interact with the nicotinic acetylcholine receptor, which is involved in the transmission of nerve impulses. It is believed that 6-Hydroxy-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95% binds to the receptor, which then triggers a cascade of biochemical and physiological effects.
Biochemical and Physiological Effects
6-Hydroxy-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animals, it has been shown to increase heart rate, respiration rate, and blood pressure. It has also been shown to increase the levels of catecholamines in the blood. In addition, 6-Hydroxy-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95% has been shown to have an analgesic effect, as well as an anti-inflammatory effect.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-Hydroxy-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95% in laboratory experiments is that it is relatively easy to synthesize. This makes it a cost-effective option for researchers. In addition, 6-Hydroxy-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95% is highly stable and can be stored for long periods of time without significant degradation. However, one of the main limitations of using 6-Hydroxy-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95% in laboratory experiments is that it has a relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research using 6-Hydroxy-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95%. One potential area of research is the development of new formulations of 6-Hydroxy-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95%, such as nanoparticles or liposomes, which could potentially increase its solubility and bioavailability. Another potential area of research is the development of new methods of synthesis, which could potentially reduce the cost of production. Finally, further research into the biochemical and physiological effects of 6-Hydroxy-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95% could lead to the development of new therapeutic applications.

Synthesis Methods

6-Hydroxy-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95% can be synthesized using a three-step process. The first step involves the reaction of 3-trifluoromethoxy-5-hydroxybenzaldehyde with 2,6-dihydroxy-2-methylpyridine in the presence of an acid catalyst. This reaction results in the formation of 4-trifluoromethoxy-3-hydroxy-2-methylpyridine. The second step involves the reaction of this intermediate with formaldehyde in the presence of an acid catalyst. This reaction results in the formation of 6-hydroxy-5-(3-trifluoromethoxy)nicotinic acid. The third and final step involves the conversion of the acid to the corresponding anhydride. This reaction is typically carried out in the presence of an acid catalyst.

properties

IUPAC Name

6-oxo-5-[3-(trifluoromethoxy)phenyl]-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO4/c14-13(15,16)21-9-3-1-2-7(4-9)10-5-8(12(19)20)6-17-11(10)18/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJLACGRKGFJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CNC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688239
Record name 6-Oxo-5-[3-(trifluoromethoxy)phenyl]-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261656-39-6
Record name 6-Oxo-5-[3-(trifluoromethoxy)phenyl]-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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